magnesium;2-phenylindol-1-ide;bromide
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Overview
Description
Magnesium;2-phenylindol-1-ide;bromide is an organomagnesium compound, commonly known as a Grignard reagent. Grignard reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This particular compound features a magnesium atom bonded to a 2-phenylindol-1-ide group and a bromide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;2-phenylindol-1-ide;bromide typically involves the reaction of 2-phenylindole with magnesium in the presence of a bromide source. The reaction is carried out in an anhydrous ether solvent to prevent the hydrolysis of the Grignard reagent. The general procedure involves:
Magnesium Turnings: Magnesium turnings are added to a dry flask.
Ether Solvent: Anhydrous ether is added to the flask.
Bromide Source: A bromide source, such as bromobenzene, is added dropwise to initiate the reaction.
Reflux: The mixture is heated under reflux to complete the reaction
Industrial Production Methods
Industrial production of Grignard reagents, including this compound, follows similar principles but on a larger scale. The process involves continuous addition of reactants and efficient removal of by-products to maintain reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Magnesium;2-phenylindol-1-ide;bromide undergoes several types of reactions:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in substitution reactions with halides.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common electrophiles.
Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used.
Temperature: Reactions are often carried out at low temperatures to control reactivity
Major Products
Alcohols: Primary, secondary, or tertiary alcohols depending on the carbonyl compound used.
Coupled Products: Various coupled organic compounds depending on the electrophile
Scientific Research Applications
Magnesium;2-phenylindol-1-ide;bromide has diverse applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates.
Material Science: Used in the preparation of advanced materials and polymers.
Mechanism of Action
The mechanism of action of magnesium;2-phenylindol-1-ide;bromide involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in various substrates. The magnesium atom stabilizes the negative charge on the carbon, facilitating nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity.
Vinylmagnesium Bromide: Used for similar nucleophilic addition reactions
Uniqueness
Magnesium;2-phenylindol-1-ide;bromide is unique due to the presence of the indole ring, which can participate in additional interactions and provide unique reactivity compared to simpler Grignard reagents .
Properties
CAS No. |
62454-46-0 |
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Molecular Formula |
C14H10BrMgN |
Molecular Weight |
296.44 g/mol |
IUPAC Name |
magnesium;2-phenylindol-1-ide;bromide |
InChI |
InChI=1S/C14H10N.BrH.Mg/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14;;/h1-10H;1H;/q-1;;+2/p-1 |
InChI Key |
RGFDMKWRFGXIHD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3[N-]2.[Mg+2].[Br-] |
Origin of Product |
United States |
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